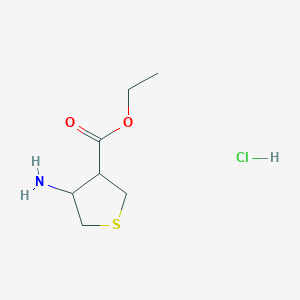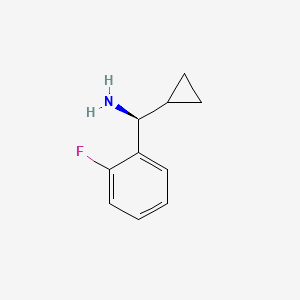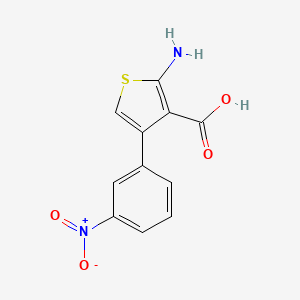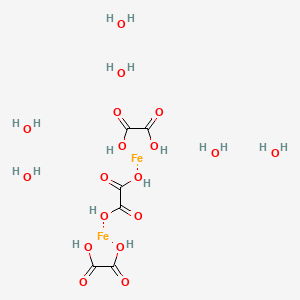
Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a glucopyranoside core, which is modified with various protective groups, including tert-butyldiphenylsilyl and acetyl groups. These modifications are often employed in synthetic chemistry to protect specific functional groups during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Silyl Group: The tert-butyldiphenylsilyl group is introduced by reacting the partially protected glucopyranoside with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The final step involves the methylation of the glucopyranoside, which is typically achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The silyl and acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups, allowing for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Deprotected glucopyranoside with free hydroxyl groups.
Substitution: Glucopyranoside derivatives with different protective or functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology:
Glycosylation Studies: It serves as a model compound for studying glycosylation processes, which are crucial in various biological functions.
Medicine:
Drug Development: The compound is used in the development of glycosylated drugs, which can have improved pharmacokinetic properties.
Industry:
Biochemical Assays: It is employed in various biochemical assays to study enzyme activities and other biochemical processes.
作用机制
The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside is primarily related to its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl and acetyl groups protect specific hydroxyl groups on the glucopyranoside, preventing unwanted reactions during multi-step synthesis processes. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.
相似化合物的比较
- Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside
- Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
- Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside
Comparison:
- Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside: Similar in structure but differs in the sugar moiety (galactopyranoside vs. glucopyranoside).
- Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar protective groups but uses pivaloyl groups instead of acetyl groups.
- Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside: Similar structure but differs in the anomeric configuration (beta vs. alpha).
The uniqueness of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside lies in its specific combination of protective groups and its alpha anomeric configuration, making it particularly useful in certain synthetic applications.
属性
分子式 |
C29H38O9Si |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3 |
InChI 键 |
YEJYGCSQLCXHSL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)


![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)





